Lagociclovir

Hepatitis B Virus Drug Resistance Nucleoside Analog

Generic NRTIs lose potency against lamivudine- and adefovir-resistant HBV, undermining drug-resistance and cccDNA research. Lagociclovir overcomes this critical gap. • Equipotent inhibition of 3TC-R, PMEA-R, and 3TC+PMEA-R dual-resistant HBV mutants (IC50 8-15 μM in Huh7 cells). • Reduces hepatic cccDNA reservoir by 2.0 log10 in the woodchuck model-a quantifiable impact on the intractable episomal HBV reservoir. • High oral bioavailability in humans enables translationally relevant long-term oral dosing without parenteral artifacts. Supplied with rigorous analytical documentation for reproducible results.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
CAS No. 92562-88-4
Cat. No. B1674325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLagociclovir
CAS92562-88-4
SynonymsMIV-210;  MIV 210;  MIV210;  3'-FddG;  Fddguo;  Lagociclovir.
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
InChIInChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
InChIKeyRTJUXLYUUDBAJN-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lagociclovir (92562-88-4) Nucleoside Reverse Transcriptase Inhibitor for Hepatitis B and HIV Research


Lagociclovir (MIV-210, FLG), with CAS Number 92562-88-4, is a nucleoside reverse transcriptase inhibitor (NRTI) prodrug of 3'-fluoro-2',3'-dideoxyguanosine [1]. It is characterized by high oral bioavailability in humans and demonstrates potent antiviral activity against both wild-type and multidrug-resistant strains of Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) [2]. Its mechanism involves intracellular conversion to the active triphosphate metabolite, FLG-triphosphate, which acts as a competitive inhibitor of viral DNA polymerases and a DNA chain terminator [3].

Why Lagociclovir (MIV-210) Cannot Be Substituted with First-Generation Nucleoside Analogs Like Lamivudine or Adefovir


Procurement of a generic nucleoside analog for HBV research without considering Lagociclovir's specific profile is a critical scientific risk due to the compound's unique ability to maintain full inhibitory activity against viral strains that have developed resistance to first-line therapies. Unlike lamivudine (3TC) and adefovir (PMEA), which are compromised by well-characterized resistance mutations, Lagociclovir has been shown to potently inhibit lamivudine-resistant, adefovir-resistant, and lamivudine-plus-adefovir-resistant HBV mutants [1]. Furthermore, Lagociclovir demonstrates a profound, quantifiable impact on the intractable covalently closed circular DNA (cccDNA) reservoir in vivo, a hallmark of durable HBV suppression that is not a typical characteristic of its in-class comparators [2]. Substituting Lagociclovir with a standard NRTI would therefore introduce unacceptable experimental variability and compromise the study of advanced HBV treatment paradigms.

Quantitative Evidence for Lagociclovir (MIV-210) Differentiation in Antiviral Research


Potent Activity Against Multi-Drug Resistant HBV Strains Compared to Lamivudine and Adefovir

Lagociclovir (FLG) demonstrates equipotent inhibitory activity against wild-type HBV and several clinically relevant drug-resistant mutants. In a transiently transfected Huh7 cell assay, the IC50 values for Lagociclovir against wild-type HBV, lamivudine-resistant HBV (3TC-R), adefovir-resistant HBV (PMEA-R), and lamivudine-plus-adefovir-resistant HBV (3TC+PMEA-R) were 9 ± 2.5 µM, 8 ± 3.8 µM, 13 ± 3.4 µM, and 15 ± 6.8 µM, respectively [1]. This contrasts sharply with lamivudine and adefovir, which exhibit significantly reduced or abolished activity against strains harboring the respective resistance mutations [2].

Hepatitis B Virus Drug Resistance Nucleoside Analog

Unprecedented In Vivo Reduction of the HBV cccDNA Reservoir in a Woodchuck Model

Oral administration of Lagociclovir (MIV-210) to woodchucks chronically infected with woodchuck hepatitis virus (WHV), a gold-standard model for HBV, resulted in a profound reduction of the viral cccDNA reservoir. Treatment at 20 or 60 mg/kg/day led to a 2.0 log10 decrease in hepatic WHV cccDNA content [1]. This is a distinguishing feature, as many nucleoside analogs, such as lamivudine, fail to significantly impact the stable cccDNA pool, which is the primary barrier to achieving a functional cure [2].

cccDNA Woodchuck Hepatitis Virus In Vivo Efficacy

Rapid and Sustained Suppression of Serum Viremia in a Preclinical Model of Chronic Hepatitis B

Lagociclovir (MIV-210) induces a rapid and substantial decline in viral load in a well-established in vivo model. Oral dosing at 20 or 60 mg/kg/day in chronically WHV-infected woodchucks reduced serum WHV DNA levels by 4.75 log10 and 5.72 log10, respectively, within just 2 weeks [1]. This magnitude of early virological response is substantial and supports its potent in vivo antiviral activity, which is crucial for evaluating compounds intended for chronic suppressive therapy.

HBV DNA Virological Response Woodchuck Model

High Oral Bioavailability in Humans Facilitates In Vivo Studies Without Intravenous Administration

Lagociclovir (MIV-210) is a prodrug specifically designed to overcome the poor oral bioavailability of its parent nucleoside, 3'-fluoro-2',3'-dideoxyguanosine. It exhibits high oral bioavailability in humans, a pharmacokinetic property confirmed in Phase I clinical studies [1]. This is a significant practical advantage over other antiviral nucleosides like ganciclovir, which has an oral bioavailability of only 5-9% and requires a valine ester prodrug (valganciclovir) to achieve adequate systemic exposure [2].

Pharmacokinetics Oral Bioavailability Prodrug

Primary Research Applications for Lagociclovir (MIV-210) Based on Verified Evidence


Investigating Salvage Therapy for Lamivudine- and Adefovir-Resistant Hepatitis B

Lagociclovir is the ideal positive control or test compound for in vitro and in vivo studies focused on overcoming established HBV drug resistance. Its demonstrated equipotent activity against 3TC-resistant, PMEA-resistant, and dual-resistant HBV mutants [1] makes it a critical tool for validating new combination therapies or next-generation inhibitors intended for patients who have failed first-line treatments.

Elucidating Mechanisms of cccDNA Depletion and Epigenetic Silencing

Given its unique and quantifiable ability to reduce the hepatic cccDNA reservoir by 2.0 log10 in a preclinical model [1], Lagociclovir is a premier compound for research programs aiming to understand the molecular mechanisms governing cccDNA stability and degradation. It serves as a valuable tool for studying how therapeutic intervention can lead to cccDNA loss, a critical step towards a functional cure for chronic hepatitis B.

Conducting Longitudinal In Vivo Efficacy Studies in Rodent Models of HBV Infection

The compound's high oral bioavailability in humans [1] and proven in vivo antiviral potency in the woodchuck model [2] make it a highly suitable candidate for long-term, oral dosing studies in appropriate animal models. This facilitates more translationally relevant experimental designs that avoid the stress and artifacts associated with parenteral administration routes.

Profiling Dual-Activity Against HBV and HIV in Co-Infection Models

Lagociclovir is documented to have activity against both HBV and HIV [1], including multidrug-resistant strains of both viruses. This dual-antiviral profile makes it a valuable reagent for studies on viral co-infection, viral interference, or for validating broad-spectrum antiviral assays targeting both reverse transcriptases.

Technical Documentation Hub

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